molecular formula C19H16N2O5 B3472211 METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE

METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE

Cat. No.: B3472211
M. Wt: 352.3 g/mol
InChI Key: CONZAJPFHQVMJF-UHFFFAOYSA-N
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Description

METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE is a complex organic compound with the molecular formula C18H16N2O5 It is known for its unique structural features, which include a phthalimide group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the phthalimide derivative. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-26-19(25)12-5-4-6-13(11-12)20-16(22)9-10-21-17(23)14-7-2-3-8-15(14)18(21)24/h2-8,11H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONZAJPFHQVMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE
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METHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE

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